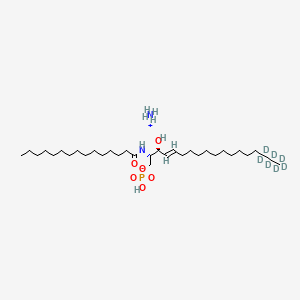

C15 Ceramide-1-phosphate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H69N2O6P |

|---|---|

Molecular Weight |

627.9 g/mol |

IUPAC Name |

azanium [(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |

InChI |

InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |

InChI Key |

GXIXNMIIJBAQTF-QHKXSBLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Deuterated Ceramides in Advancing Lipid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are central players in cellular signaling, governing processes from apoptosis to inflammation and insulin (B600854) resistance. Their dysregulation is implicated in a multitude of pathologies, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Understanding the intricate dynamics of ceramide metabolism and signaling is therefore paramount for both basic research and therapeutic development. This technical guide delves into the critical function of deuterated ceramides as indispensable tools in modern lipid research. We will explore their application in mass spectrometry-based quantification, metabolic flux analysis, and biophysical studies of lipid membranes, providing detailed experimental methodologies and insights into the data they generate.

Introduction: The Significance of Ceramides and the Advent of Deuteration

Ceramides are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. Beyond their structural role in cellular membranes, they act as potent bioactive signaling molecules.[1][2][3] The specific fatty acid chain length and degree of saturation of a ceramide molecule can dictate its downstream signaling effects, adding a layer of complexity to their biological functions.[4] The study of these lipids has been revolutionized by the use of stable isotope labeling, particularly with deuterium (B1214612) (²H). Deuterated lipids are chemically almost identical to their endogenous counterparts, meaning they behave similarly in biological systems.[5] However, their increased mass allows for their distinction and precise quantification using mass spectrometry, and their different neutron scattering properties are invaluable in biophysical studies.[6][7]

The primary advantages of using deuterated ceramides in research include:

-

Accurate Quantification: They serve as ideal internal standards in mass spectrometry, correcting for sample loss during extraction and variations in ionization efficiency, thus enabling highly accurate and precise measurement of endogenous ceramide levels.[8][9][10]

-

Metabolic Tracing: Introducing deuterated precursors (e.g., deuterated water, serine, or fatty acids) allows researchers to trace the synthesis, turnover, and flux of ceramides through various metabolic pathways in vivo and in vitro.[11][12][13]

-

Minimal Isotope Effect: Deuterium labeling generally has a minimal effect on the biological activity of the lipid, ensuring that the observed metabolic fate reflects the natural processes.[5]

-

Non-Radioactive: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and safe for use in a wide range of experimental settings, including human studies.[13]

Applications of Deuterated Ceramides in Lipid Research

Gold Standard for Quantitative Lipidomics via Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics. For the absolute quantification of endogenous ceramides, the use of stable isotope-labeled internal standards is crucial. Deuterated ceramides are the standards of choice for this purpose.[8][9][14]

An experimental workflow for the quantitative analysis of ceramides using deuterated standards typically involves the following steps:

Table 1: Quantitative Data from LC-MS/MS Analysis of Human Serum Ceramides

| Ceramide Species | Linear Range (nM) | r² | Mean Concentration in Human Serum (nM) |

| Cer(d18:1/16:0) | 5.00 - 5.00x10³ | >0.99 | 2.70x10² |

| Cer(d18:1/18:0) | 1.00 - 1.00x10³ | >0.99 | 0.99x10² |

| Cer(d18:1/24:0) | 5.00 - 5.00x10³ | >0.99 | - |

| Cer(d18:1/24:1) | 5.00 - 5.00x10³ | >0.99 | 7.69x10² |

| Data summarized from a study on the development of a high-throughput LC/MS/MS method for ceramide quantification.[14] |

Elucidating Ceramide Dynamics through Metabolic Labeling

Stable isotope tracing with deuterated precursors provides a dynamic view of ceramide metabolism. By administering deuterated water (D₂O) or other labeled molecules, researchers can measure the rate of de novo synthesis and turnover of specific ceramide species.[11][12][15] This approach has been instrumental in understanding how ceramide metabolism is altered in disease states.[16]

For instance, studies have used [²H]water to measure ceramide kinetics in vivo, allowing for the estimation of ceramide synthesis and providing insights into the source of fatty acids used for their production.[11][12]

Table 2: Monitored MRM Transitions for Endogenous and Deuterated Ceramides

| Ceramide Species | Endogenous Transition (m/z) | Deuterated (D7) Transition (m/z) |

| Cer d18:1/16:0 | 538.5 > 264.3 | 545.6 > 271.3 |

| Cer d18:1/18:0 | 566.6 > 264.3 | 573.6 > 271.3 |

| Cer d18:1/24:0 | 650.6 > 264.3 | 657.6 > 271.3 |

| Cer d18:1/24:1 | 648.6 > 264.3 | 655.6 > 271.3 |

| Data from a study on ultrafast measurement of circulating ceramides.[8] |

Probing Membrane Structure with Neutron Scattering

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure of lipid membranes. By selectively deuterating specific lipid components, researchers can create contrast that allows for the visualization of lipid domains, or "rafts."[17][18] Deuterated ceramides have been used in these studies to understand how they influence the formation and stability of such domains, which are critical for cellular signaling.[18]

Ceramide Signaling Pathways

Ceramides are at the heart of a complex network of signaling pathways that regulate cellular fate.[1][2] An increase in cellular ceramide levels is often associated with pro-apoptotic and anti-proliferative signals.

One of the well-studied roles of ceramides is their involvement in insulin resistance. Elevated ceramide levels can impair the insulin signaling cascade, contributing to the pathophysiology of type 2 diabetes.[4]

Detailed Experimental Protocols

Protocol: Quantitative Analysis of Ceramides in Human Plasma

This protocol provides a general framework for the quantification of ceramides in plasma using LC-MS/MS with deuterated internal standards.

Materials:

-

Human plasma

-

Deuterated ceramide internal standard mix (e.g., D7-Cer d18:1/16:0, D7-Cer d18:1/18:0, D7-Cer d18:1/24:0, and D7-Cer d18:1/24:1)[8]

-

Butanol/Methanol (1:1, v/v)[8]

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Employ a suitable C18 column for chromatographic separation.

-

Use a gradient elution with mobile phases appropriate for lipid separation (e.g., involving acetonitrile, isopropanol, water, and formic acid).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for each endogenous and deuterated ceramide species (see Table 2).[8]

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

-

Calculate the ratio of the endogenous ceramide peak area to the deuterated standard peak area.

-

Construct a calibration curve using known concentrations of non-deuterated ceramide standards spiked with a fixed concentration of the deuterated standards.

-

Determine the concentration of endogenous ceramides in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Protocol: In Vivo Metabolic Labeling with Deuterated Water

This protocol outlines a general approach for studying ceramide kinetics in an animal model using [²H]water.

Materials:

-

Animal model (e.g., mice)

-

[²H]water (Deuterium oxide, D₂O)

-

LC-MS/MS system

Procedure:

-

Labeling:

-

Sample Collection:

-

Collect blood and tissues at various time points after the initiation of labeling.

-

-

Lipid Extraction and Analysis:

-

Extract lipids from the collected samples as described in Protocol 4.1.

-

Analyze the samples using LC-MS/MS to measure the incorporation of deuterium into the sphingosine backbone and/or fatty acid chains of different ceramide species.[11]

-

-

Data Analysis:

-

Determine the isotopic enrichment of deuterium in the ceramide molecules over time.

-

Use this data to calculate the fractional synthesis rate (FSR) of the ceramides by fitting the labeling data to a kinetic model (e.g., a single-exponential curve).[11]

-

Conclusion and Future Perspectives

Deuterated ceramides have become an indispensable tool in lipid research, enabling precise quantification and dynamic metabolic studies that were previously unattainable. Their application has significantly advanced our understanding of the role of ceramides in health and disease. Future research will likely see the development of more sophisticated analytical techniques and a wider array of deuterated lipid standards to further dissect the complexity of the lipidome. These advancements will undoubtedly pave the way for the identification of novel biomarkers and the development of targeted therapies for a range of ceramide-related pathologies.

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Ultrafast Measurement of Circulating Ceramides in Human Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. metsol.com [metsol.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceramide-1-Phosphate (C1P) Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell growth, survival, and migration.[1] It functions as both an intracellular second messenger and an extracellular ligand, activating distinct signaling cascades that are implicated in physiological and pathological conditions, including inflammation and cancer.[1][2] This document provides an in-depth technical overview of C1P metabolism, its core signaling pathways, key quantitative data, and relevant experimental protocols for its study.

C1P Metabolism and Transport

The cellular levels of C1P are tightly controlled by the coordinated action of synthesizing and degrading enzymes, as well as specific transport proteins.

Synthesis of C1P

The primary and most well-characterized pathway for C1P production is the direct phosphorylation of ceramide by Ceramide Kinase (CERK).[3][4]

-

Ceramide Kinase (CERK): To date, CERK is the only identified mammalian enzyme known to produce C1P.[3] It catalyzes the ATP-dependent transfer of a phosphate (B84403) group to the 1-hydroxyl group of ceramide.[5] CERK is primarily localized to the trans-Golgi apparatus, where it phosphorylates ceramide transported from the endoplasmic reticulum by the ceramide transfer protein (CERT).[5][6][7] CERK activity is stimulated by calcium ions (Ca²⁺), a process mediated by calmodulin.[3][8]

-

Alternative Pathways: The presence of significant C1P levels in CERK-knockout mice suggests the existence of alternative biosynthetic pathways.[9] One proposed mechanism involves the enzyme diacylglycerol kinase-ζ (DAGK-ζ), which can phosphorylate ceramides (B1148491) in vitro.[5] Another potential, though not yet identified in mammals, is the hydrolysis of sphingomyelin (B164518) by a sphingomyelinase D (SMase D) type enzyme, which is found in some bacterial toxins and spider venoms.[4][5][10]

Degradation of C1P

C1P can be metabolized back to ceramide by the action of C1P phosphatases, maintaining the balance within the sphingolipid rheostat.[9] Additionally, deacylation to sphingosine-1-phosphate (S1P) is a possible degradation route, though a specific C1P deacylase has not yet been identified in mammalian cells.[9]

Transport of C1P

Once synthesized in the Golgi, C1P requires transport to other cellular membranes to interact with its effector proteins. This non-vesicular transport is mediated by the Ceramide-1-Phosphate Transfer Protein (CPTP) .[5][11][12] CPTP shuttles C1P from the trans-Golgi to various destinations, including the plasma membrane, to regulate downstream signaling events.[7][11][13]

Core Signaling Pathways

C1P exerts its biological effects through two main modalities: as an intracellular messenger acting on direct targets and as an extracellular ligand for a putative cell surface receptor.[2]

Intracellular Signaling

Intracellular C1P, generated by CERK, can directly bind to and modulate the activity of specific effector proteins.

-

Cytosolic Phospholipase A₂α (cPLA₂α): C1P is a potent activator of cPLA₂α, the rate-limiting enzyme in eicosanoid biosynthesis.[2][9] C1P binds directly to the C2 domain of cPLA₂α, promoting its translocation to the Golgi membrane and enhancing its enzymatic activity.[3][14] This leads to the release of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4][15]

-

Acid Sphingomyelinase (A-SMase): C1P acts as a direct inhibitor of A-SMase, an enzyme that generates pro-apoptotic ceramide from sphingomyelin.[5][9] By blocking A-SMase, C1P reduces ceramide accumulation and prevents apoptosis, thus promoting cell survival.[3][16]

-

Serine Palmitoyltransferase (SPT): In some cells, C1P promotes survival by inhibiting SPT, the key regulatory enzyme in the de novo synthesis pathway of ceramide.[5][9]

-

Protein Phosphatases: C1P has been suggested to directly target and inhibit protein phosphatase 1 (PP1) and 2A (PP2A), which are activated by ceramide and linked to apoptosis.[4]

Extracellular Signaling

Exogenously added C1P can stimulate cellular responses such as migration and glucose uptake, which are often sensitive to pertussis toxin, suggesting the involvement of a Gαi protein-coupled receptor (GPCR).[2][16][17] While this receptor has not yet been cloned, its activation is known to trigger several key downstream signaling cascades.

-

PI3K/Akt/mTOR Pathway: C1P stimulates the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a central hub for cell survival and proliferation.[5][17] Activation of this pathway by C1P has been shown to upregulate the anti-apoptotic protein Bcl-XL and inhibit apoptosis.[9] Downstream of Akt, C1P can also activate the mammalian target of rapamycin (B549165) (mTOR).[5][10]

-

MAPK Pathways: C1P activates mitogen-activated protein kinases (MAPKs), including the extracellularly regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3][5] These pathways are crucial for C1P-mediated cell proliferation.[3]

-

NF-κB Pathway: C1P can enhance the DNA binding activity of the transcription factor NF-κB, a key regulator of inflammation and cell survival.[3][9] This activation is downstream of the PI3K/Akt pathway and is crucial for C1P-stimulated macrophage migration.[9][16]

-

PKCα Pathway: In macrophages, C1P stimulates proliferation partly through the activation of protein kinase C-alpha (PKCα).[3][5] This occurs via the stimulation of sphingomyelin synthase (SMS), which produces the PKC activator diacylglycerol (DAG).[5]

References

- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 8. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 9. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Sphingomyelinase D/Ceramide 1-Phosphate in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Ceramide 1-Phosphate Is Required for the Translocation of Group IVA Cytosolic Phospholipase A2 and Prostaglandin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide 1-phosphate stimulates glucose uptake in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C15 Ceramide-1-phosphate-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a significant role in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Accurate quantification of C1P species is essential for understanding its physiological and pathological roles in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for reliable quantification, as it compensates for variations in sample preparation and matrix effects.[1]

This document provides detailed application notes and protocols for the use of C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0) as an internal standard for the quantitative analysis of C1P in biological samples by LC-MS/MS. This compound is a deuterated derivative of C15 Ceramide-1-phosphate, making it an ideal internal standard for mass spectrometry-based quantification.[2]

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK).[3] It is involved in inflammatory responses and cell survival signaling. The balance between ceramide, C1P, and another bioactive sphingolipid, sphingosine-1-phosphate (S1P), is crucial for determining cell fate.[4]

Caption: Simplified Ceramide-1-Phosphate signaling pathway.

Experimental Workflow for C1P Quantification

The general workflow for the quantification of C1P in biological samples using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for C1P quantification.

Detailed Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (d18:1-d7/15:0)

-

Solvents (LC-MS Grade): Methanol, Isopropanol (B130326), Acetonitrile, Water, Chloroform, Ethyl Acetate

-

Reagents: Formic acid, Ammonium formate

-

Biological Matrix: Plasma, cell pellets, or tissue homogenates

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is rapid and suitable for high-throughput analysis.[1]

-

Thaw plasma or serum samples on ice.

-

To 10 µL of sample in a microcentrifuge tube, add a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

-

Add 100 µL of ice-cold isopropanol containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Liquid-Liquid Extraction (for Cells/Tissues)

This method provides a cleaner extract.

-

Homogenize cell pellets or tissue samples in phosphate-buffered saline (PBS).

-

Add a known amount of this compound internal standard solution to the homogenate.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex for 5 minutes.

-

Add 0.5 mL of water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Reverse Phase)

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 1 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start at 60% B, increase to 100% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 2 min. |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (IS) | 628.9 | 264.4 |

| C16:0 Ceramide-1-phosphate | 644.5 | 264.4 |

| C18:0 Ceramide-1-phosphate | 672.6 | 264.4 |

| C24:0 Ceramide-1-phosphate | 756.7 | 264.4 |

| C24:1 Ceramide-1-phosphate | 754.7 | 264.4 |

Note: The precursor ion for the internal standard is based on its molecular weight of 627.93. The product ion at m/z 264.4 is a characteristic fragment of the sphingoid base.

Data Presentation and Method Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.[5]

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | > 0.99 | > 0.99[1] |

| Precision (%CV) | < 15% | < 15%[1] |

| Accuracy (%Bias) | ± 15% | Within ± 15%[1] |

| Recovery | 85-115% | 98-109% for similar methods[1] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | Dependent on instrument sensitivity |

Table 2: Example Calibration Curve Data for C16:0-C1P

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 101,567 | 0.0515 |

| 5 | 26,170 | 102,345 | 0.2557 |

| 25 | 130,850 | 101,987 | 1.2830 |

| 100 | 523,400 | 102,111 | 5.1258 |

| 500 | 2,617,000 | 101,888 | 25.6849 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of C1P species in various biological matrices by LC-MS/MS. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for researchers and scientists in the fields of lipidomics and drug development. Accurate measurement of C1P is crucial for advancing our understanding of its role in health and disease.

References

- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ceramides in Biological Matrices using C15 Ceramide-1-phosphate-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1] Dysregulation of ceramide metabolism has been implicated in a variety of diseases such as cardiovascular disease, type II diabetes, and obesity.[2] Consequently, the accurate quantification of distinct ceramide species is paramount for both basic research and the development of novel therapeutic strategies.

This application note provides a detailed protocol for the sensitive and accurate quantification of various ceramide species in biological samples utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs C15 Ceramide-1-phosphate-d7 as an internal standard to ensure high accuracy and reproducibility by correcting for variations during sample preparation and analysis.

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine.[2] As second messengers, ceramides influence numerous downstream signaling cascades. For instance, they can activate protein phosphatases and kinases, such as protein kinase C (PKC) and c-Jun N-terminal kinase (JNK), which in turn can trigger apoptotic pathways.[3][4] Furthermore, ceramides have been shown to play a role in inflammatory responses by activating the NF-κB pathway.[3]

Caption: Overview of ceramide synthesis and downstream signaling pathways.

Experimental Workflow

The quantification of ceramides from biological samples involves several key steps, beginning with sample preparation and lipid extraction, followed by LC-MS/MS analysis and data processing. The use of an internal standard, this compound, is crucial at the lipid extraction stage to ensure accurate quantification.

Caption: General experimental workflow for ceramide quantification.

Detailed Experimental Protocols

I. Materials and Reagents

-

Solvents (LC-MS Grade): Methanol (B129727), Chloroform (B151607), Isopropanol, Acetonitrile, Water

-

Reagents: Formic acid, Ammonium (B1175870) formate

-

Internal Standard: this compound (Avanti Polar Lipids)

-

Ceramide Standards: C16:0, C18:0, C18:1, C24:0, C24:1 Ceramide (Avanti Polar Lipids)

-

Biological Matrix: Plasma, cell pellets, or tissue homogenates

II. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each ceramide standard and the this compound internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Mixture: Combine the individual ceramide stock solutions to create a working standard mixture.

-

Calibration Curve: Generate a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma or a suitable buffer) with the working standard mixture to achieve a range of concentrations (e.g., 1-1000 ng/mL). A constant amount of the this compound internal standard should be added to each calibration point.

-

Sample Preparation: Thaw biological samples on ice. For plasma, use a small volume (e.g., 50 µL). For cell pellets or tissues, homogenize in a suitable buffer. Add a fixed amount of the this compound internal standard to each sample.

III. Lipid Extraction (Bligh-Dyer Method)

-

To the sample (e.g., 50 µL of plasma with internal standard), add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Add 0.5 mL of chloroform and vortex for 30 seconds.

-

Add 0.5 mL of water and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase for analysis.

IV. LC-MS/MS Analysis

The following are typical parameters and may require optimization for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-100% B

-

12-15 min: 100% B

-

15.1-18 min: 30% B (re-equilibration)

-

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).

-

MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct, and a common product ion is m/z 264.3, corresponding to the sphingoid backbone. Specific transitions for each ceramide species and the internal standard need to be determined and optimized.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different experimental groups or conditions.

Table 1: Example of Quantitative Ceramide Data

| Ceramide Species | Control Group (ng/mL) | Treatment Group (ng/mL) | p-value |

| C16:0 Ceramide | 150.5 ± 15.2 | 225.8 ± 20.1 | <0.05 |

| C18:0 Ceramide | 85.3 ± 9.8 | 130.1 ± 12.5 | <0.05 |

| C18:1 Ceramide | 45.2 ± 5.1 | 68.7 ± 7.3 | <0.05 |

| C24:0 Ceramide | 25.6 ± 3.4 | 40.2 ± 4.9 | <0.05 |

| C24:1 Ceramide | 30.1 ± 4.2 | 48.9 ± 5.6 | <0.05 |

| Total Ceramides | 336.7 ± 37.7 | 513.7 ± 50.4 | <0.01 |

Data are presented as mean ± standard deviation.

Table 2: Example MRM Transitions for Ceramide Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C16:0 Ceramide | 520.5 | 264.3 | 25 |

| C18:0 Ceramide | 548.5 | 264.3 | 25 |

| C18:1 Ceramide | 546.5 | 264.3 | 25 |

| C24:0 Ceramide | 632.6 | 264.3 | 30 |

| C24:1 Ceramide | 630.6 | 264.3 | 30 |

| This compound (IS) | 617.5 | 264.3 | 30 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of ceramides in biological samples using this compound as an internal standard. The detailed protocol provides a foundation for researchers to accurately measure ceramide levels, which is essential for advancing our understanding of their role in health and disease and for the development of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in Lipidomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C15 Ceramide-1-phosphate-d7 (C15 Cer-1-P-d7) as an internal standard in lipidomics sample preparation for the quantitative analysis of Ceramide-1-phosphate (C1P) and related sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, inflammation, and apoptosis.[1][2][3] It is synthesized from ceramide through the action of ceramide kinase (CerK).[4] Given its involvement in numerous signaling pathways, accurate quantification of C1P in biological samples is essential for understanding its physiological and pathological roles.

This compound is a deuterated analog of C15 Ceramide-1-phosphate, making it an ideal internal standard for mass spectrometry-based quantification.[5] Its chemical properties are nearly identical to the endogenous analytes, but its increased mass allows for its distinction and is used to normalize for variations in sample extraction, processing, and instrument response.

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is a key signaling molecule with diverse intracellular and extracellular functions. Intracellularly, C1P promotes cell survival and proliferation and is a key mediator in inflammatory responses.[1][2] Extracellularly, it can act as a ligand for cell surface receptors to stimulate cell migration.[2] The metabolic balance between ceramide and C1P, regulated by ceramide kinase and C1P phosphatases, is critical for maintaining cellular homeostasis.[1]

Experimental Protocols

This section details the protocol for the extraction and quantification of C1P from biological samples, such as cell cultures or tissues, using C15 Cer-1-P-d7 as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

LC-MS grade methanol, chloroform, water, and isopropanol

-

Butylated hydroxytoluene (BHT) as an antioxidant (optional)

-

Microcentrifuge tubes

-

Homogenizer (for tissue samples)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

Detailed Protocol

-

Sample Collection and Internal Standard Spiking:

-

For cell cultures, collect a known number of cells (e.g., 1-5 million cells) by centrifugation.

-

For tissue samples, weigh a small piece of tissue (e.g., 10-50 mg).

-

To each sample, add a known amount of C15 Cer-1-P-d7 internal standard. A typical starting concentration is 10-50 pmol per sample, but this should be optimized based on the expected endogenous C1P levels and instrument sensitivity.

-

-

Homogenization (for tissue samples):

-

Add ice-cold phosphate-buffered saline (PBS) to the tissue sample.

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice to minimize enzymatic activity.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common volume is 1 mL of the solvent mixture per 1 million cells or 10 mg of tissue.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Add 0.2 volumes of water to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

-

Collection of Lipid Extract:

-

Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

-

To maximize recovery, the aqueous phase can be re-extracted with 2 volumes of chloroform. The organic phases are then combined.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of methanol:chloroform or isopropanol. The reconstitution volume should be chosen to achieve an appropriate concentration for injection (e.g., 100-200 µL).

-

LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column for the separation of sphingolipids. A gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid is typically employed to achieve good peak shapes and ionization efficiency.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for endogenous C1P species and the C15 Cer-1-P-d7 internal standard.

Quantitative Data

The following table summarizes representative MRM transitions for common C1P species and the C15 Cer-1-P-d7 internal standard. These values may require optimization based on the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| C16:0 Cer-1-P | 618.5 | 264.3 |

| C18:0 Cer-1-P | 646.5 | 264.3 |

| C24:0 Cer-1-P | 730.6 | 264.3 |

| C24:1 Cer-1-P | 728.6 | 264.3 |

| C15:0 Cer-1-P-d7 (Internal Standard) | 611.5 | 271.3 |

Note: The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone, while the product ion for the d7-labeled standard will have a mass shift.

The concentration of endogenous C1P species is determined by calculating the ratio of the peak area of the analyte to the peak area of the C15 Cer-1-P-d7 internal standard and comparing this to a calibration curve prepared with known amounts of non-deuterated C1P standards.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ceramide-1-phosphate in complex biological matrices. The detailed protocol provided herein serves as a comprehensive guide for researchers in lipidomics, enabling precise and reproducible measurements of this important signaling lipid. Adherence to careful sample handling and optimized LC-MS/MS conditions is crucial for obtaining high-quality data.

References

- 1. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: C15 Ceramide-1-phosphate-d7 in Cell Culture Experiments

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. As a metabolite of ceramide, generated through phosphorylation by ceramide kinase (CerK), C1P has emerged as a key signaling molecule. Unlike its precursor ceramide, which is often associated with cell cycle arrest and apoptosis, C1P typically promotes cell growth, survival, and proliferation. It is also deeply involved in inflammatory responses and cell migration.

C15 Ceramide-1-phosphate-d7 is a deuterated form of C15 Ceramide-1-Phosphate, featuring a pentadecanoyl (15:0) fatty acid chain. The deuterium (B1214612) labeling makes it a valuable tool for mass spectrometry-based tracer studies to track the metabolism and signaling of C1P in cell culture systems. It can also be used as an exogenous agent to study the biological effects of a specific C1P species, assuming its activity mirrors that of its non-deuterated counterpart. These notes provide an overview of its applications and detailed protocols for its use in cell culture experiments.

Key Applications

Based on the known functions of C1P, this compound can be utilized in various research areas:

-

Cell Proliferation and Survival Studies: C1P is mitogenic for several cell types, including fibroblasts and macrophages, and possesses anti-apoptotic properties. It can be used to investigate signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR and MEK/ERK1-2 pathways.

-

Inflammation Research: C1P is a mediator of inflammatory responses. It stimulates the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of arachidonic acid and pro-inflammatory eicosanoids. However, in some contexts, it can also exert anti-inflammatory effects, making it a molecule of interest in studies of inflammatory diseases.

-

Cancer Biology: C1P and CerK have been implicated in cancer cell growth, survival, and dissemination. It can be used to explore mechanisms of tumor progression and metastasis, particularly its role in stimulating cancer cell migration.

-

Metabolic and Tracer Studies: As a deuterated lipid, C15 C1P-d7 is an excellent internal standard or tracer for lipidomics studies. It allows for the precise quantification and tracking of C1P metabolism within cells, helping to elucidate the dynamics of sphingolipid pathways.

Summary of Ceramide-1-Phosphate (C1P) Biological Activities

| Cellular Process | Effect of C1P | Affected Cell Types (Examples) | Key Signaling Pathways Involved |

| Cell Proliferation | Mitogenic (Promotes Growth) | Fibroblasts, Macrophages | MEK/ERK1-2, PI3K/Akt/mTOR, PKC-α |

| Cell Survival | Anti-apoptotic (Inhibits Cell Death) | Various, including cancer cells | Inhibition of acid sphingomyelinase, PI3K/Akt |

| Inflammation | Pro-inflammatory or Anti-inflammatory (Context-dependent) | Macrophages, Lung cells | cPLA2 activation, NF-κB modulation |

| Cell Migration | Stimulatory | Macrophages, Cancer cells | G-protein coupled receptor, PI3K/Akt, MEK/ERK, NF-κB |

| Phagocytosis | Implicated in regulation | Macrophages | Not fully elucidated |

Signaling and Metabolic Pathways

Ceramide-1-phosphate exerts its effects through both intracellular and extracellular signaling pathways. Intracellularly, it can directly bind to and activate target proteins. Extracellularly, it can act on a putative G-protein coupled receptor to initiate downstream signaling cascades.

Caption: Overview of C1P intracellular and extracellular signaling pathways.

Experimental Protocols

**Protocol 1: Preparation of C1

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in In Vivo Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a significant role in a variety of cellular processes. It is a key signaling molecule involved in cell proliferation, survival, inflammation, and migration.[1][2][3] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[1][2] Dysregulation of C1P metabolism has been implicated in several pathological conditions, making it an important target for therapeutic intervention.

C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 ceramide-1-phosphate, designed for use as a tracer in in vivo metabolic labeling studies. The deuterium (B1214612) labels allow for the sensitive and specific tracking of this lipid metabolite using mass spectrometry. This enables researchers to investigate the pharmacokinetics, biodistribution, and metabolic fate of exogenously administered C1P, providing valuable insights into its physiological and pathophysiological roles. These application notes provide detailed protocols for the in vivo use of this compound for metabolic labeling studies in animal models.

Key Applications

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of C1P in vivo.

-

Metabolic Fate Analysis: Trace the conversion of C1P to other sphingolipid metabolites.

-

Target Engagement Studies: Investigate the interaction of C1P with its downstream effectors in a physiological context.

-

Disease Model Research: Elucidate the role of C1P metabolism in various diseases, such as cancer and inflammatory disorders.

Data Presentation

Table 1: Recommended Parameters for In Vivo Administration of this compound

| Parameter | Recommendation | Notes |

| Animal Model | Mouse (e.g., C57BL/6) | Age and sex should be consistent within an experiment. |

| Formulation | Emulsion or Liposomal | Choice depends on the experimental goals and desired route of administration. |

| Vehicle (Emulsion) | DMSO, PEG 400, Tween 80, Saline | A common ratio for PEG 400 to Tween 80 is 1:1 (v/v). The final DMSO concentration should be <5%. |

| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | IV administration provides rapid systemic distribution. |

| Dosage | 1-10 mg/kg (starting dose) | Dose-response studies are highly recommended to determine the optimal and non-toxic dose. |

| Sample Collection | Blood, Tissues (e.g., liver, lung, spleen) | Time points for collection should be optimized based on the experimental design. |

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ion (m/z) | Characteristic fragment ion (e.g., corresponding to the sphingoid base) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Isopropanol |

| Column | C18 Reverse-Phase |

| Internal Standard | A non-deuterated C1P analog with a different chain length (e.g., C17 C1P) |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Ceramide-1-Phosphate signaling pathway and a typical experimental workflow for in vivo metabolic labeling.

Caption: Ceramide-1-Phosphate (C1P) Signaling Pathway.

Caption: Experimental Workflow for In Vivo Metabolic Labeling.

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion for In Vivo Administration

This protocol is adapted from methods used for other short-chain ceramides (B1148491) and is designed to create a stable emulsion for intraperitoneal or intravenous injection.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

-

Add a minimal amount of DMSO to dissolve the powder. Vortex until fully dissolved.

-

In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80 in a 1:1 (v/v) ratio.

-

Add the this compound/DMSO solution to the PEG 400/Tween 80 mixture and vortex thoroughly to create a homogenous solution.

-

Slowly add sterile saline or PBS to the mixture while vortexing to form a stable emulsion. Ensure the final concentration of DMSO is below 5% of the total volume to minimize toxicity.

-

Visually inspect the final solution for any precipitation. It should be a clear or slightly opalescent solution.

-

Prepare a vehicle control using the same procedure but without the this compound.

Protocol 2: In Vivo Administration and Sample Collection

Animal Model:

-

Species: Mouse (e.g., C57BL/6 or BALB/c)

-

Age: 8-12 weeks

-

Sex: Use a consistent sex for all animals within an experiment.

Administration:

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse appropriately.

-

Using a 25-27 gauge needle, inject the prepared this compound emulsion into the lower quadrant of the abdomen, avoiding the midline.

-

-

Intravenous (IV) Injection (via tail vein):

-

This method requires proper training and technique to ensure accurate delivery into the bloodstream. A liposomal formulation may be more suitable for IV injections to prevent potential precipitation.

-

Sample Collection:

-

At predetermined time points post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).

-

Euthanize the animals according to approved institutional guidelines.

-

Perfuse the animals with PBS to remove blood from the tissues.

-

Dissect and collect tissues of interest (e.g., liver, lung, spleen, brain, tumor).

-

Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.

Protocol 3: Lipid Extraction from Tissues

This protocol is a standard method for extracting lipids from biological tissues.

Materials:

-

Frozen tissue samples

-

Water (LC-MS grade)

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add ice-cold methanol and an internal standard.

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Add chloroform and vortex thoroughly.

-

Add water to induce phase separation and vortex again.

-

Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol) for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Quantification

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

-

Inject the reconstituted lipid extract onto a C18 reverse-phase column.

-

Perform a gradient elution using mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in isopropanol).

-

Set the mass spectrometer to operate in positive ESI mode and monitor the specific MRM transition for this compound and the internal standard.

-

Develop a calibration curve using known concentrations of a non-deuterated C15 Ceramide-1-phosphate standard and the internal standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for in vivo metabolic labeling studies to gain a deeper understanding of the complex roles of this important signaling lipid.

References

Application Notes and Protocols: C15 Ceramide-1-Phosphate-d7 in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of cellular processes, often acting in opposition to the pro-apoptotic signaling molecule, ceramide. While ceramide accumulation is a hallmark of apoptosis induction, C1P promotes cell survival and proliferation. This dynamic balance between ceramide and C1P levels, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[1][2] C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 Ceramide-1-phosphate, making it an invaluable tool for researchers studying the precise mechanisms of apoptosis. The deuterium (B1214612) labeling allows for its distinction from endogenous C1P species in mass spectrometry-based analyses, enabling its use as an internal standard for accurate quantification or as a tracer to follow its metabolic fate within the cell.

These application notes provide an overview of the role of C1P in apoptosis and detailed protocols for utilizing this compound in apoptosis research.

Anti-Apoptotic Mechanisms of Ceramide-1-Phosphate

C1P exerts its anti-apoptotic effects through several key mechanisms:

-

Inhibition of Pro-Apoptotic Enzymes: C1P directly inhibits enzymes responsible for generating pro-apoptotic ceramide. This includes the inhibition of acid sphingomyelinase (A-SMase), which hydrolyzes sphingomyelin (B164518) to ceramide, and serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[3]

-

Activation of Pro-Survival Signaling Pathways: C1P activates critical pro-survival signaling cascades, including:

-

PI3K/Akt Pathway: Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival and proliferation.[4][5][6][7]

-

NF-κB Pathway: C1P can induce the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[8]

-

Applications of this compound in Apoptosis Research

The primary application of this compound is in quantitative and metabolic studies of apoptosis using mass spectrometry.

-

Internal Standard for Lipidomics: Due to its similar physicochemical properties to endogenous C1P, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[3] By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the levels of endogenous C1P and other sphingolipid species during the progression of apoptosis.

-

Metabolic Tracer: this compound can be used to trace the metabolic conversion of C1P within cells. This allows for the investigation of its uptake, intracellular localization, and conversion to other bioactive sphingolipids, providing insights into the dynamics of the sphingolipid rheostat during apoptosis.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of C1P on apoptosis. Note that optimal concentrations may vary depending on the cell type and experimental conditions.

| Parameter | Cell Type | Treatment | Concentration | Effect on Apoptosis | Reference |

| Cell Viability | Bone Marrow-Derived Macrophages (BMDMs) | C1P | 5-30 µM | Inhibition of cell death | [2] |

| A-SMase Activity | Intact Macrophages | C1P | 30 µM | Complete inhibition | [9] |

| Caspase-3/9 Activation | Bone Marrow-Derived Macrophages (BMDMs) | C1P | Not specified | Blocked activation | [10] |

| DNA Fragmentation | Bone Marrow-Derived Macrophages (BMDMs) | C1P | Not specified | Prevented fragmentation | [11] |

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound in apoptosis research.

Protocol 1: Quantification of Endogenous Ceramide-1-Phosphate using this compound as an Internal Standard

This protocol describes the extraction of lipids from cultured cells for LC-MS/MS analysis to quantify endogenous C1P levels.

Materials:

-

Cultured cells treated with apoptotic stimuli

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Chloroform

-

Cell scraper

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium from the cell culture plate on ice.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well.

-

-

Lipid Extraction:

-

Scrape the cells and transfer the cell suspension to a glass tube.

-

Add a known amount of this compound (e.g., 10 pmol) to each sample as an internal standard.

-

Add 2 mL of chloroform.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase into a new glass tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for endogenous C1P species and this compound.

-

Quantify the amount of endogenous C1P by comparing its peak area to that of the this compound internal standard.

-

Protocol 2: In Vitro Acid Sphingomyelinase (A-SMase) Activity Assay

This protocol measures the activity of A-SMase in cell lysates in the presence or absence of C1P.

Materials:

-

Cell lysates

-

C1P

-

A-SMase assay buffer (e.g., 250 mM sodium acetate, 0.2% Triton X-100, pH 4.5)

-

N-dodecanoyl-sphingosylphosphorylcholine (C12-SM) as a substrate

-

Methanol

-

Chloroform

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, add cell lysate (containing A-SMase).

-

Add C1P to the desired final concentration (e.g., 10 µM) or vehicle control.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding C12-SM substrate.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Analysis:

-

Dry the organic phase and reconstitute in a suitable solvent.

-

Analyze the amount of C12-ceramide produced using LC-MS/MS.

-

A-SMase activity is proportional to the amount of C12-ceramide generated.

-

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol assesses the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Materials:

-

Cells treated with C1P

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

Protocol 4: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes the activation of the NF-κB pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips and treated with C1P

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: C1P Anti-Apoptotic Signaling Pathways.

Caption: Lipidomics Workflow using C15 C1P-d7.

Caption: Western Blot Workflow for Akt Activation.

References

- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sphingomyelinase D/Ceramide 1-Phosphate in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Administration of an Acidic Sphingomyelinase (ASMase) Inhibitor, Imipramine, Reduces Hypoglycemia-Induced Hippocampal Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in Macrophage Chemotaxis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including inflammation and cell migration.[1][2] Exogenous C1P has been demonstrated to be a potent chemoattractant for macrophages, inducing their migration through a receptor-mediated mechanism.[2][3] This process is critical in inflammatory responses and represents a potential target for therapeutic intervention. C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 ceramide-1-phosphate. The deuteration provides a valuable tool for researchers, potentially for use in metabolic stability or as an internal standard in mass spectrometry-based assays, without significantly altering the biological activity of the parent molecule. These application notes provide detailed protocols for utilizing this compound in macrophage chemotaxis studies, focusing on the RAW264.7 macrophage cell line as a model system.

Data Presentation

The following tables summarize quantitative data from studies on C1P-induced macrophage migration. It is important to note that this data is derived from studies using non-deuterated C16-C1P, and therefore, optimal concentrations for C15-C1P-d7 may vary and should be determined empirically.

Table 1: C1P-Induced Macrophage Migration

| Cell Line | Chemoattractant | Concentration | Incubation Time | Fold Increase in Migration (approx.) | Reference |

| RAW264.7 | C16:0 C1P | 30 µM | 4 hours | >4-fold | [4] |

Table 2: C1P-Induced MCP-1 Release

| Cell Line | Treatment | Concentration | Incubation Time | Outcome | Reference |

| RAW264.7 | C16:0 C1P | 1-50 µM | 24 hours | Dose-dependent increase in MCP-1 release | [4] |

Signaling Pathways

Ceramide-1-phosphate induces macrophage chemotaxis primarily through a G-protein coupled receptor, activating downstream signaling cascades. The key pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][6] Activation of these pathways converges on the transcription factor NF-κB, leading to the expression and secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine that further drives macrophage migration.[5][6]

Caption: C1P Signaling Pathway in Macrophage Chemotaxis.

Experimental Protocols

RAW264.7 Macrophage Cell Culture

This protocol outlines the standard procedure for maintaining RAW264.7 cells for use in chemotaxis assays.

Caption: RAW264.7 Cell Culture Workflow.

Materials:

-

RAW264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

T-75 culture flasks

-

Centrifuge

Procedure:

-

Thaw a cryovial of RAW264.7 cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium (DMEM with 10% FBS and 1% P/S).

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When the cells reach 70-80% confluency, subculture them by gently dislodging the cells with a cell scraper and splitting them into new flasks at a 1:3 to 1:6 ratio.

Macrophage Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol describes how to perform a chemotaxis assay using a transwell system to quantify macrophage migration towards this compound.

Caption: Macrophage Chemotaxis Assay Workflow.

Materials:

-

RAW264.7 cells

-

Serum-free DMEM

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

24-well plates

-

Cotton swabs

-

Methanol (B129727) (for fixing)

-

DAPI or Crystal Violet stain

-

Fluorescence or light microscope

Procedure:

-

Culture RAW264.7 cells to 70-80% confluency.

-

Starve the cells in serum-free DMEM for 4-6 hours prior to the assay.

-

Harvest the cells using a cell scraper and resuspend them in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.

-

Prepare the chemoattractant solution by diluting this compound to the desired concentration (a concentration range of 1-50 µM is a good starting point for optimization) in serum-free DMEM.

-

Add 600 µL of the chemoattractant solution or control medium (serum-free DMEM) to the lower wells of a 24-well plate.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface of the membrane by immersing the inserts in methanol for 10 minutes.

-

Stain the cells with DAPI or Crystal Violet.

-

Wash the inserts with PBS.

-

Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields for each insert.

MCP-1 Quantification by ELISA

This protocol describes the measurement of MCP-1 secreted into the cell culture supernatant following stimulation with this compound.

Materials:

-

RAW264.7 cells

-

This compound

-

DMEM with 1% FBS

-

Human or Mouse MCP-1 ELISA kit

-

Microplate reader

Procedure:

-

Seed RAW264.7 cells in 24-well plates at a density of 5 x 10^4 cells/well in complete medium and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with DMEM containing 1% FBS.

-

Stimulate the cells with various concentrations of this compound (e.g., 1-50 µM) for 24 hours. Include an unstimulated control.

-

After incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

-

Perform the MCP-1 ELISA on the cleared supernatants according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentration of MCP-1 based on the standard curve.

Concluding Remarks

This compound is a valuable tool for investigating the role of C1P in macrophage chemotaxis. The provided protocols offer a framework for conducting these studies. Researchers should note that the optimal conditions, particularly the concentration of this compound and incubation times, may need to be empirically determined for their specific experimental setup. The use of the deuterated form also opens up possibilities for tracing its metabolic fate within the cells using mass spectrometry, providing further insights into the mechanisms of C1P action.

References

- 1. Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

C15 Ceramide-1-phosphate-d7 solubility and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and storage of C15 Ceramide-1-phosphate-d7, alongside troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.

Solubility Data

Proper dissolution is critical for the accurate and effective use of this compound in your experiments. Below is a summary of its solubility in various solvents. Please note that for lipids, gentle warming and sonication can aid in dissolution.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | May be soluble | Not specified | A common solvent for ceramides (B1148491), but complete solubility should be confirmed. |

| Ethanol (B145695) | Soluble with warming | Not specified | Short-chain ceramides are highly soluble in ethanol. |

| Methanol | Soluble with warming | Not specified | Similar to ethanol, warming may be required for complete dissolution. |

| Ethanol:Water (95:5, v/v) | Soluble with warming and sonication | 10 mg/mL | The solution may solidify at room temperature; keep warm.[1] |

| Chloroform | Slightly soluble | Not specified | Often used for initial dissolving and mixing of lipids.[2] |

| Chloroform:Methanol (2:1, v/v) | Soluble | Not specified | A common solvent mixture for dissolving lipids before drying down.[2] |

Storage Conditions

To ensure the stability and longevity of this compound, it is imperative to adhere to the recommended storage conditions.

| Form | Storage Temperature | Duration | Shipping Condition |

| Powder | -20°C | 3 years | Dry ice[3][4] |

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent such as DMSO or ethanol.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

-

Dissolution: To aid dissolution, gently vortex the tube and warm it to 37-40°C. Sonication in a water bath for short intervals can also be beneficial. Visually inspect the solution to ensure complete dissolution.

-

Storage: Store the stock solution at -20°C or -80°C as recommended in the storage table. When using, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Protocol 2: Preparation of an Aqueous Dispersion for Cell Culture

For cell-based assays, it is often necessary to disperse the lipid in an aqueous medium. This protocol provides a method for creating a stable dispersion.

-

Initial Dissolution: Prepare a concentrated stock solution in ethanol as described in Protocol 1.

-